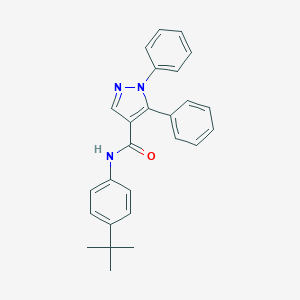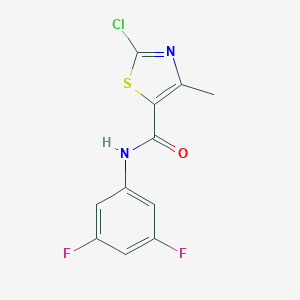![molecular formula C16H8F4N4S B287431 6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287431.png)
6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound belongs to the class of triazolothiadiazoles and has been studied for its various pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent activity against cancer cells. It has been found to be effective against several cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, its low solubility in water and some organic solvents can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored with respect to the 6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound. One of the areas of research is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of this compound can be further elucidated to understand its effects on cancer cells and normal cells. Finally, the pharmacokinetics and pharmacodynamics of this compound can be studied to determine its efficacy and safety in vivo.
Synthesemethoden
The synthesis of 6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the commonly used methods involves the reaction of 4-fluoroaniline, 3-(trifluoromethyl)benzaldehyde, and 2-mercapto-1,3,4-triazole in the presence of a catalyst and solvent. The reaction mixture is then subjected to a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The 6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been studied for its various pharmacological properties. It has been found to exhibit potent antitumor activity against several cancer cell lines. It has also been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has potential applications in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C16H8F4N4S |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8F4N4S/c17-12-6-4-9(5-7-12)14-23-24-13(21-22-15(24)25-14)10-2-1-3-11(8-10)16(18,19)20/h1-8H |
InChI-Schlüssel |
SRTVKORQCLVMAF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287349.png)
![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)

![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)





